2-Benzothiazolamine, 6-(1,1-dimethylethoxy)-
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Overview
Description
2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- typically involves the reaction of 2-aminobenzothiazole with tert-butyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzothiazoles .
Scientific Research Applications
2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- can be compared with other benzothiazole derivatives, such as:
2-Benzothiazolamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
6-Methoxy-2-benzothiazolamine: Contains a methoxy group instead of a tert-butyl group, leading to variations in reactivity and applications.
6-Chloro-2-benzothiazolamine:
The uniqueness of 2-Benzothiazolamine, 6-(1,1-dimethylethoxy)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,3)14-7-4-5-8-9(6-7)15-10(12)13-8/h4-6H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSGSDAVAPBYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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